2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Catalog No.
S800718
CAS No.
42573-57-9
M.F
C14H9Cl6N3O
M. Wt
447.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5...

CAS Number

42573-57-9

Product Name

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Molecular Formula

C14H9Cl6N3O

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+

InChI Key

MCNPOZMLKGDJGP-QPJJXVBHSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

The exact mass of the compound 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a non-ionic photoacid generator (PAG) and Type I photoinitiator. Its defining feature is the 4-methoxystyryl chromophore, which is engineered to shift the compound's primary light absorption to the near-UV and violet spectral regions (λmax ≈ 379-405 nm). This specific spectral sensitivity makes it highly compatible with common, cost-effective industrial light sources, including mercury lamp i-line (365 nm) and modern violet LED systems (385-405 nm), which are prevalent in photolithography, 3D printing, and UV curing applications. Upon irradiation, it undergoes C-Cl bond cleavage to generate hydrochloric acid (HCl) and initiating radicals, enabling both acid-catalyzed reactions and free-radical polymerization.

Direct substitution of photoacid generators is a primary cause of process failure in photosensitive formulations. Swapping this non-ionic triazine for an ionic onium salt (e.g., iodonium or sulfonium salts) introduces critical process variables: onium salts generate superacids (e.g., HSbF₆) instead of HCl, exhibit different and often more limited solubility in common organic solvents, and possess different thermal stability profiles. Furthermore, its specific absorption spectrum, centered around 379-405 nm, is fundamental to its performance; substitution with PAGs designed for deep-UV (248 nm, 193 nm) or other visible light ranges will result in severe underexposure and incomplete reaction with near-UV light sources. Even substitution with other triazines lacking the styryl chromophore will fail in i-line or violet LED applications due to a spectral mismatch.

Targeted Spectral Sensitivity for Near-UV and Violet LED Curing Systems

The methoxystyryl group functionally red-shifts the absorption maximum (λmax) to approximately 379 nm, ensuring high photon capture efficiency from common i-line (365 nm) mercury lamps and violet LED arrays (385, 395, 405 nm). This provides a decisive advantage over the parent compound, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, which absorbs primarily in the deep-UV range and is ineffective with these longer-wavelength sources.

Evidence DimensionUV Absorption Maximum (λmax)
Target Compound Data~379 nm
Comparator Or BaselineUnsubstituted (trichloromethyl)triazines, which absorb in the deep UV (<300 nm).
Quantified DifferenceSignificant red-shift of >80 nm into the near-UV/violet range.
ConditionsMeasurement in organic solvent (e.g., acetonitrile).

This property ensures maximum performance and energy efficiency with widely deployed, cost-effective industrial light sources, avoiding the need for specialized deep-UV equipment.

Higher Initiation Efficiency in Radical Polymerization vs. Commercial Benchmarks

When used as a sole photoinitiator for the free radical polymerization (FRP) of methacrylates under air, this compound demonstrates a better photoinitiation ability than widely procured commercial benchmarks, including bisacylphosphine oxide (BAPO) and 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO), when cured with a 405 nm LED.

Evidence DimensionPhotoinitiation Performance
Target Compound DataDemonstrates higher photoinitiation ability under air at 405 nm.
Comparator Or BaselineBisacylphosphine oxide (BAPO) and 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO).
Quantified DifferenceQualitatively superior performance observed in direct comparative studies.
ConditionsFree radical polymerization of methacrylates under air, irradiated with a 405 nm LED.

This allows for faster curing speeds or lower initiator concentrations to achieve the same degree of cure, directly improving process throughput and reducing formulation cost.

High Melting Point for Processability and Formulation Stability

This compound possesses a high melting point of 192-195 °C, indicating excellent thermal stability for a non-ionic PAG. This is a critical parameter for photoresist formulations that require pre-baking steps, ensuring the initiator does not decompose prematurely. This stability profile is often more robust than that of certain non-ionic N-hydroxyimide sulfonate PAGs, which can have decomposition temperatures as low as 156 °C.

Evidence DimensionThermal Stability (Melting Point)
Target Compound Data192-195 °C
Comparator Or BaselineOther non-ionic PAG classes, such as N-hydroxyimide sulfonates (e.g., Td of 156 °C or 199 °C for specific structures).
Quantified DifferencePotentially higher thermal budget compared to less stable non-ionic PAGs.
ConditionsStandard thermal analysis (DSC or melting point apparatus).

The high thermal stability prevents premature degradation during pre-bake and other processing steps, leading to more reliable and reproducible lithographic outcomes.

High-Throughput UV-LED Curing of Acrylate Coatings and Adhesives

Its superior initiation efficiency compared to benchmarks like BAPO and TPO at 405 nm makes it the right choice for formulations where curing speed and performance under air are critical process parameters. This is particularly relevant for industrial coatings, inks, and adhesives cured with modern violet LED systems.

i-Line (365 nm) Chemically Amplified Photoresists

The compound's high absorption at 379 nm and proven ability to generate acid make it an effective PAG for photoresists processed with industry-standard i-line lithography equipment. Its high melting point provides the necessary thermal stability to withstand pre-exposure bake steps common in these processes.

Dual-Cure or Hybrid Polymer Systems

This compound's ability to initiate both free-radical and, in combination with additives like iodonium salts, cationic polymerization enables its use in complex hybrid systems. This is valuable for formulations that require both rapid acrylate curing and the low-shrinkage, high-adhesion properties of cationic polymerization of epoxides.

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42573-57-9

General Manufacturing Information

1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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